Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Description

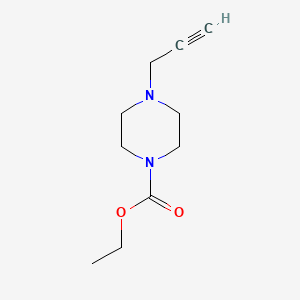

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a piperazine derivative characterized by a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperazine ring and an ethyl ester group at the 1-position. Piperazine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The propargyl group in this compound provides a reactive alkyne moiety, enabling click chemistry modifications, while the ethyl ester enhances solubility and bioavailability. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in targeted drug discovery .

Properties

CAS No. |

141403-43-2 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 4-prop-2-ynylpiperazine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2/h1H,4-9H2,2H3 |

InChI Key |

AETZFVZYFDHOLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a pharmaceutical agent with various biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Features

Piperazine derivatives differ primarily in their substituents, which influence electronic, steric, and pharmacokinetic properties. Below is a structural comparison of Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate with analogous compounds:

Table 1: Structural Comparison of Selected Piperazine Derivatives

- Propargyl vs. Nitrophenyl/Sulfonyl : The propargyl group introduces a reactive alkyne, while nitro and sulfonyl groups enhance polarity and electronic effects.

- Indole Derivatives : Aromatic indole substituents (e.g., in ) enable π-π stacking interactions, critical for binding to biological targets like serotonin receptors.

Physicochemical Properties

Substituents significantly impact solubility, stability, and reactivity:

- Propargyl Derivative : The alkyne moiety offers reactivity for conjugation (e.g., Huisgen cycloaddition) but reduces aqueous solubility compared to polar groups like sulfonyl .

- Nitro Derivatives : The nitro group (e.g., ) increases molecular polarity, enhancing solubility in polar solvents but may reduce metabolic stability.

- Halogenated Derivatives : Chloroethyl substituents (e.g., ) improve lipophilicity, facilitating blood-brain barrier penetration.

Stability and Reactivity

Biological Activity

Overview

Ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies on cancer cell lines have shown that derivatives of piperazine can induce apoptosis and inhibit cell proliferation. For instance, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating strong potential as anticancer agents.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of certain biological pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.

- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways relevant in pain and anxiety modulation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:

| Compound Variation | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl 4-(prop-2-yn-1-yl)piperazine | Moderate Antimicrobial | 3.5 |

| Ethyl 4-(methylpiperazinyl) | Enhanced Anticancer | 0.8 |

| Ethyl 4-(phenethyl) | High Neuroactivity | 0.5 |

These results suggest that modifications to the piperazine ring can significantly influence the compound's efficacy and selectivity against various biological targets .

Study on Antimicrobial Efficacy

A recent study evaluated a series of piperazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Ethyl 4-(prop-2-yn-1-yl)piperazine exhibited promising results, particularly against Staphylococcus aureus, with an MIC of 0.75 μg/mL, suggesting its potential as a lead compound for further development in antimicrobial therapy.

Investigation into Anticancer Mechanisms

In another investigation, derivatives were tested against MCF-7 breast cancer cells. The study revealed that ethyl 4-(prop-2-yn-1-y)piperazine induced apoptosis through caspase activation pathways, with an IC50 value of approximately 0.9 µM, highlighting its potential role in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.